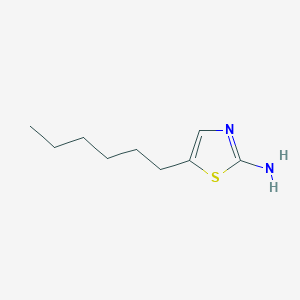
3-Méthyl-2-phénylpyrrolidine
Vue d'ensemble
Description
3-Methyl-2-phenylpyrrolidine is a chemical compound with the CAS Number: 525538-05-0 . It has a molecular weight of 161.25 . The IUPAC name for this compound is 3-methyl-2-phenylpyrrolidine . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-phenylpyrrolidine consists of a total of 28 bonds. There are 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis
3-Methyl-2-phenylpyrrolidine has a density of 1.0±0.1 g/cm3 . It has a boiling point of 246.6±19.0 °C at 760 mmHg . The molecular formula of this compound is C11H15N .Applications De Recherche Scientifique
Structure polyvalente pour la découverte de médicaments
Les cycles pyrrolidine, y compris les dérivés comme la 3-Méthyl-2-phénylpyrrolidine, sont une caractéristique courante en chimie médicinale en raison de leur présence dans de nombreux composés bioactifs. Ils servent de structures polyvalentes qui peuvent influencer l'activité biologique des molécules dont elles font partie. Les facteurs stériques introduits par les substituants sur le cycle pyrrolidine peuvent affecter de manière significative la relation structure-activité (RSA) de ces composés .
Efficacité de synthèse Synthèse organique assistée par micro-ondes (MAOS)
La synthèse de dérivés de pyrrolidine, tels que la This compound, peut être améliorée en utilisant la MAOS. Cette méthode augmente l'efficacité synthétique et s'aligne sur les principes de la chimie verte en réduisant les temps de réaction et les sous-produits potentiellement nocifs .
Chimie verte Synthèse en flux
Des techniques de synthèse en flux ont été appliquées à la production de pyridines, qui partagent certaines voies synthétiques avec les pyrrolidines. Cette méthode pourrait potentiellement être adaptée pour une production plus respectueuse de l'environnement de la This compound, offrant une alternative plus verte aux protocoles de réaction en lot traditionnels .
Safety and Hazards
The safety information for 3-Methyl-2-phenylpyrrolidine indicates that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-methyl-2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOJBVGDNJVMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402028 | |
| Record name | 3-methyl-2-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525538-05-0 | |
| Record name | 3-methyl-2-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)
![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)




![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1622703.png)

